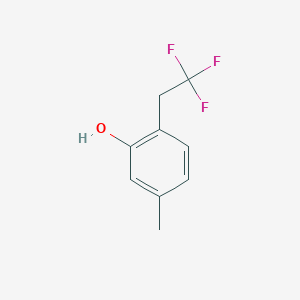

5-Methyl-2-(2,2,2-trifluoroethyl)phenol

Description

Contextualization of Phenolic Compounds in Chemical Research

Phenolic compounds represent a broad and vital class of chemical substances characterized by a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring. ijhmr.comresearchgate.net This structural motif is fundamental to a vast array of natural and synthetic molecules, and its presence confers a unique set of chemical and physical properties. researchgate.net Phenols are generally weak acids and are central building blocks in organic synthesis. Their significance in research is extensive, stemming from their versatile reactivity and their prevalence in biologically active molecules. researchgate.net In medicinal chemistry, the phenolic scaffold is found in numerous therapeutic agents, where it often plays a crucial role in binding to biological targets. researchgate.netijhmr.com Furthermore, phenolic compounds are widely recognized for their antioxidant properties, which are leveraged in materials science, food chemistry, and pharmaceuticals. ijhmr.comnih.gov Their importance is underscored by their use as precursors for a wide range of products, including polymers, dyes, and agrochemicals. researchgate.netresearchgate.net

The Role and Impact of Trifluoromethyl Moieties in Organic Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, a strategy that is particularly impactful in the design of pharmaceuticals and agrochemicals. nih.gov The trifluoromethyl group (-CF₃) and related moieties like trifluoroethyl (-CH₂CF₃) are of special interest. mdpi.combohrium.com The C-F bond is one of the strongest in organic chemistry, which means that the trifluoromethyl group is highly stable to metabolic degradation. mdpi.com This enhanced metabolic stability can increase the half-life and bioavailability of a drug candidate. mdpi.combohrium.com

Furthermore, the high electronegativity of fluorine atoms in the -CF₃ group creates a strong electron-withdrawing effect, which can influence the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl. wikipedia.org The trifluoromethyl group is also significantly more lipophilic (fat-soluble) than a hydrogen or methyl group, which can improve a molecule's ability to permeate cell membranes. mdpi.commdpi.com It is often employed as a bioisostere for methyl or chloro groups to fine-tune a compound's steric and electronic profile to optimize its interaction with biological targets. mdpi.comwikipedia.org These combined effects make the strategic incorporation of trifluoromethyl and related groups a critical tool in modern medicinal chemistry for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules. mdpi.comhovione.com

| Property | General Impact of -CF₃ Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High bond dissociation energy of the C-F bond resists metabolic oxidation. mdpi.com |

| Lipophilicity (logP) | Increased | The group is more lipophilic than hydrogen or a methyl group, aiding membrane permeability. mdpi.com |

| Acidity (pKa) | Increased (pKa lowered) | Strong electron-withdrawing nature stabilizes the conjugate base. wikipedia.org |

| Binding Affinity | Can be enhanced | Alters steric and electronic properties to optimize interactions with target proteins. mdpi.com |

| Bioavailability | Often improved | A combination of increased lipophilicity and metabolic stability can lead to better absorption and longer duration of action. mdpi.com |

Rationale for Focused Academic Inquiry into 5-Methyl-2-(2,2,2-trifluoroethyl)phenol

The specific compound this compound is a molecule of interest due to its unique combination of three distinct structural features: a phenolic ring, a methyl group (making it a cresol (B1669610) derivative), and an ortho-positioned trifluoroethyl group. The rationale for its study lies at the intersection of scaffold diversification and property modulation in chemical synthesis.

The p-cresol (B1678582) (4-methylphenol) backbone is a common and well-understood chemical scaffold. researchgate.netconicet.gov.ar The introduction of a 2,2,2-trifluoroethyl group at the ortho position is a deliberate design choice intended to impart the beneficial properties associated with fluorination, as discussed previously. This substitution is expected to increase the compound's lipophilicity and metabolic stability while also sterically and electronically influencing the adjacent hydroxyl group. researchgate.net Such modifications are fundamental strategies in the development of new pharmaceutical and agrochemical candidates. nbinno.com The synthesis of trifluoromethyl- and trifluoroethyl-substituted phenols is an active area of research, with various methods developed for their preparation, indicating that molecules like this are accessible targets for investigation. researchgate.netacs.org Academic and industrial inquiry into this compound would likely focus on evaluating its potential as a novel building block or as a bioactive agent itself, exploring how the interplay between its functional groups translates into useful chemical or biological properties.

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C₉H₉F₃O | chemicalbook.com |

| CAS Number | 935534-22-8 | chemicalbook.com |

| Parent Scaffold | p-Cresol (4-Methylphenol) | - |

| Key Substituent | 2-(2,2,2-trifluoroethyl) | - |

Current Gaps and Future Directions in Fluoro-Organic Compound Research

Despite significant progress, the field of fluoro-organic chemistry faces ongoing challenges and possesses exciting opportunities for future development. A primary gap remains the need for more efficient, selective, and environmentally benign methods for introducing fluorine and fluorinated groups into complex molecules. researchgate.net While many techniques exist, they can require harsh conditions or specialized reagents, limiting their accessibility. chemistryviews.org

Future research is trending in several key directions. One major area is the development of novel catalytic methods, including those that use visible light (photoredox catalysis) or biocatalysis, to achieve fluorination reactions under milder conditions. chemistryviews.orgnih.gov There is also a strong drive to create new fluorinated building blocks that can be easily incorporated into synthetic pathways, expanding the chemical space available to medicinal chemists. researchgate.netsciencedaily.com The continued exploration of the unique effects of fluorine on molecular conformation, pKa, and non-covalent interactions will provide a more sophisticated understanding of how to leverage this element in drug design. researchgate.netresearchgate.net As synthetic methodologies become more advanced, researchers will be able to design and create increasingly complex and precisely functionalized fluorinated compounds to address challenges in medicine, materials science, and agriculture. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

935534-22-8 |

|---|---|

Molecular Formula |

C9H9F3O |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-methyl-2-(2,2,2-trifluoroethyl)phenol |

InChI |

InChI=1S/C9H9F3O/c1-6-2-3-7(8(13)4-6)5-9(10,11)12/h2-4,13H,5H2,1H3 |

InChI Key |

SPXRHWBLPFHERV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(F)(F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 2 2,2,2 Trifluoroethyl Phenol and Analogues

Retrosynthetic Analysis and Key Disconnections for the Trifluoroethylphenol Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For 5-Methyl-2-(2,2,2-trifluoroethyl)phenol, two primary disconnections guide the synthetic strategy.

The most logical disconnection is the C(sp²)-C(sp³) bond between the aromatic ring and the trifluoroethyl group. This approach simplifies the target molecule into a substituted phenol (B47542) synthon and a trifluoroethyl synthon. This leads to two main forward-synthetic strategies: the alkylation of a pre-functionalized phenol or the functionalization of a phenol already bearing a two-carbon chain that can be subsequently fluorinated.

A second disconnection involves the C(aryl)-O bond of the phenol. While less common for this specific target, this strategy could involve the construction of the aromatic ring from acyclic precursors, a method typically reserved for more complex phenolic structures. The primary focus remains on functionalizing a pre-existing phenol ring.

Precursor Synthesis and Optimization

The successful synthesis of the target molecule relies heavily on the efficient preparation of key intermediates.

Preparation of 2-Methyl-5-substituted Phenol Intermediates

A versatile precursor for the target molecule is a 2-methylphenol (o-cresol) bearing a functional group at the 5-position. This functional group can be used to modulate the electronic properties of the ring or can be a precursor to the final methyl group if starting from a different isomer. A common and effective route is the synthesis of 2-methyl-5-nitrophenol.

One established industrial method starts with o-toluidine (B26562) (2-methylaniline). google.comgoogle.com The process involves a multi-step sequence:

Salification: o-Toluidine is dissolved in concentrated sulfuric acid. google.com

Nitration: The resulting salt is nitrated using a mixture of concentrated nitric and sulfuric acids at low temperatures (-2 to 2 °C) to introduce a nitro group. google.com

Diazotization: The amino group of the nitrated intermediate is treated with sodium nitrite (B80452) in an acidic solution to form a diazonium salt. google.com

Hydrolysis (Denitrogenation): The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution (e.g., boiling dilute sulfuric acid), which replaces the diazonium group with a hydroxyl group, yielding the final product, 2-methyl-5-nitrophenol. google.comprepchem.com

Interactive Data Table: Synthesis of 2-Methyl-5-nitrophenol from o-Toluidine

| Step | Reagents | Key Conditions | Purpose |

| 1. Salification | o-Toluidine, conc. H₂SO₄ | Cooling, stirring | Forms the toluidinium salt for controlled nitration. |

| 2. Nitration | conc. HNO₃, conc. H₂SO₄ | -2 to 2 °C | Regioselective introduction of the nitro group. |

| 3. Diazotization | NaNO₂, H₂SO₄(aq) | Room temperature | Converts the amino group into a diazonium salt. |

| 4. Hydrolysis | H₂O, H₂SO₄, Heat | 82-86 °C | Replaces the diazonium group with a hydroxyl group. |

Strategies for Introducing the 2,2,2-Trifluoroethyl Moiety

Attaching the trifluoroethyl group to the phenolic precursor is the key transformation. This is typically achieved at the ortho-position relative to the hydroxyl group, which can direct the substitution.

Direct alkylation of a phenol, such as 4-methylphenol (p-cresol), is a straightforward approach. The Friedel-Crafts alkylation and its variations are classic methods for forming C-C bonds on aromatic rings. orgsyn.orggoogle.com However, these reactions often suffer from a lack of regioselectivity, leading to mixtures of ortho- and para-isomers, as well as polyalkylation. orgsyn.org

To achieve selective ortho-alkylation, modern catalytic systems have been developed. For instance, rhenium orgsyn.org and zinc/Brønsted acid co-catalytic systems chemrxiv.org have shown high selectivity for the ortho-alkylation of phenols with alkenes or alcohols. While not specifically demonstrated for trifluoroethylation, these principles can be adapted. A more direct approach would involve using a trifluoroethylating agent with an appropriate Lewis acid catalyst, carefully controlling reaction conditions to favor ortho-substitution on the 4-methylphenol precursor. The phenolic hydroxyl group can act as a directing group, often favoring substitution at the adjacent ortho positions. orgsyn.orgnih.gov

More sophisticated methods can provide better control and efficiency.

Reductive Trifluoroethylation: This two-step strategy involves first introducing a trifluoroacetyl group (-COCF₃) ortho to the phenol hydroxyl, followed by its reduction. The ortho-trifluoroacetylation of phenols can be achieved via a Fries rearrangement of a trifluoroacetylated phenol ester or through direct ortho-acylation. The resulting 2-(trifluoroacetyl)phenol is a key intermediate. manchesterorganics.com Subsequent reduction of the trifluoroacetyl ketone to the desired trifluoroethyl group (-CH₂CF₃) can be accomplished using strong reducing agents capable of reducing a ketone to a methylene (B1212753) group, such as those used in Wolff-Kishner or Clemmensen reductions, or more modern catalytic hydrogenation methods under forcing conditions.

Radical Addition: Radical C-H functionalization offers a direct way to form the C-C bond. While radical trifluoromethylation is well-documented, chemistryviews.org direct radical trifluoroethylation is an emerging area. rsc.org This approach would typically involve the generation of a trifluoroethyl radical (CF₃CH₂•) from a suitable precursor, such as 2,2,2-trifluoroethyl iodide, in the presence of a radical initiator (photochemical or chemical). The radical would then add to the electron-rich phenol ring. The selectivity of radical additions on substituted phenols can be complex, but the hydroxyl group often directs the incoming radical to the ortho and para positions.

Direct Synthesis Routes to this compound

The most elegant and atom-economical strategies involve the direct C-H functionalization of a simple, readily available precursor like 4-methylphenol (p-cresol). These methods avoid the pre-installation of directing or activating groups.

Transition-metal catalysis is a powerful tool for such transformations. researchgate.net Catalytic systems, often based on palladium, rhodium, or iridium, can activate a C-H bond ortho to the phenolic hydroxyl group. nih.govrsc.org The resulting organometallic intermediate can then undergo coupling with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or bromide. The directing ability of the hydroxyl group is crucial for the regioselectivity of this C-H activation step, making the synthesis of the 2-substituted product highly efficient. nih.gov While challenges such as catalyst turnover and substrate scope exist, direct C-H trifluoroethylation represents the frontier in the synthesis of this class of compounds.

Mechanistic Investigations of C-C Bond Formation at the Ortho Position

The formation of the carbon-carbon bond between the phenolic ring and the trifluoroethyl group is a key step in the synthesis of this compound. Mechanistic studies have explored several pathways, primarily revolving around electrophilic aromatic substitution and transition-metal-catalyzed C-H activation.

In classical electrophilic approaches, a trifluoroethyl cation or a polarized equivalent is generated, which then attacks the electron-rich phenol ring. The strong activating and ortho-, para-directing nature of the hydroxyl group facilitates this reaction. However, achieving exclusive ortho-alkylation is challenging. The proposed mechanism often involves the formation of a carbocation intermediate. The stability and reactivity of this intermediate are influenced by the reaction conditions and the nature of the trifluoroethylating agent.

More advanced and selective methods rely on transition-metal-catalyzed C-H functionalization. researchgate.net These reactions offer a more direct and atom-economical route to ortho-alkylation. A plausible mechanism involves the coordination of the metal catalyst (e.g., Rhodium, Ruthenium, or Palladium) to the phenolic oxygen. nih.govrsc.org This coordination directs the catalyst to the adjacent ortho-C-H bond, facilitating its cleavage and subsequent insertion of the metal to form a metallacyclic intermediate. This intermediate then reacts with a trifluoroethylating agent, leading to the formation of the C-C bond and regeneration of the catalyst. This directed approach provides high regioselectivity for the ortho position. researchgate.netnih.gov Computational and experimental studies suggest that the reaction may proceed through a concerted nucleophilic aromatic substitution (CSNAr) pathway in some systems, avoiding discrete cationic intermediates and thereby enhancing functional group tolerance. nih.govnih.gov

| Mechanism | Key Intermediate | Directing Group | Typical Catalysts/Reagents | Key Advantages | Key Challenges |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Carbocation / Wheland Intermediate | Hydroxyl Group (-OH) | Lewis/Brønsted Acids, Trifluoroethylating agents | Simple reagents | Poor regioselectivity (ortho/para mixture) |

| Directed C-H Activation | Metallacyclic Intermediate | Hydroxyl Group (-OH) or removable directing groups | Rh, Ru, Pd, Ir complexes | High ortho-selectivity, atom economy | Catalyst cost and sensitivity |

| Concerted Nucleophilic Aromatic Substitution (CSNAr) | Four-membered transition state | Reagent-based (e.g., PhenoFluor) | Specialized fluorinating reagents | High functional group tolerance, no isomer formation | Stoichiometric, expensive reagents nih.gov |

Regioselective Synthesis Control in Phenolic Systems

Controlling the position of substitution on the phenol ring is crucial for synthesizing the target molecule. In 5-methylphenol (p-cresol), both the hydroxyl and methyl groups are ortho-, para-directing activators. The challenge lies in selectively introducing the trifluoroethyl group at the C2 position (ortho to -OH) rather than the C4 position (para to -OH) or other available positions.

Several strategies are employed to achieve high regioselectivity:

Steric Hindrance: The inherent steric bulk of the trifluoroethyl group can favor substitution at the less hindered ortho position, although this is often not sufficient for complete control.

Directing Groups: As mentioned, the hydroxyl group itself can act as a directing group in transition-metal-catalyzed reactions, guiding the functionalization to the ortho position. researchgate.netnih.gov In some methodologies, the phenol is temporarily converted into a derivative with a more effective directing group (e.g., phosphinites) to ensure high ortho-selectivity, with the directing group being removed in a subsequent step. rsc.org

Reaction Conditions: Optimization of temperature, pressure, and catalyst/ligand combination is critical. For instance, certain ligand systems in rhodium-catalyzed reactions have been shown to favor ortho-arylation of phenols. nih.gov Similarly, the choice of Lewis acid in Friedel-Crafts type reactions can influence the ortho/para product ratio. nih.gov Boron trifluoride etherate (BF₃·OEt₂), for example, has been used to achieve regioselective reactions with phenols at low temperatures. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign, safer, and more efficient.

Solvent Selection and Catalytic Systems

The choice of solvent and catalyst is a cornerstone of green synthesis. Traditional organic syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. For trifluoroethylation reactions, research is moving towards:

Benign Solvents: Exploring solvents with lower environmental impact, such as water, supercritical fluids, or ionic liquids. While the direct trifluoroethylation of phenols in water can be challenging, biphasic systems or the use of phase-transfer catalysts can offer solutions.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often under high temperature or with mechanical milling, can eliminate solvent waste entirely.

Catalytic Systems: The development of efficient and recyclable catalysts is paramount. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are advantageous as they can be easily separated and reused. Palladium nanoparticles supported on activated carbon, for instance, have been used in green catalytic hydrogenolysis reactions, demonstrating the potential for such systems. rsc.org The goal is to replace stoichiometric reagents, which are consumed in the reaction, with catalytic alternatives that are effective in small amounts and can be recycled. eurekalert.orgmdpi.com

| Aspect | Traditional Approach | Green Chemistry Alternative | Example/Rationale |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., Dichloromethane), Aprotic polar solvents (e.g., DMF) | Water, Supercritical CO₂, Ionic Liquids, Solvent-free | Reduces volatile organic compound (VOC) emissions and hazardous waste. |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃), Homogeneous transition metal complexes | Heterogeneous catalysts, Recyclable organocatalysts, Biocatalysts | Facilitates catalyst recovery and reuse, reduces metal leaching into products. rsc.org |

| Reagents | Harsh or toxic reagents (e.g., SO₂F₂ gas) | Easily handled and less toxic alternatives (e.g., solid fluorinating agents) eurekalert.org | Improves operational safety and reduces environmental impact. |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgwordpress.com Synthetic routes with high atom economy are preferred as they generate less waste. acs.org

Consider two hypothetical pathways to an ortho-alkylated phenol:

A "Less Green" Pathway (e.g., Wittig-type reaction followed by reduction): Such multi-step sequences often involve stoichiometric reagents like phosphonium (B103445) ylides, which generate large amounts of triphenylphosphine (B44618) oxide as a byproduct. This leads to a low atom economy as a significant portion of the reactant mass is converted into waste.

A "Greener" Pathway (e.g., Direct C-H Activation): A transition-metal-catalyzed direct C-H functionalization, where the trifluoroethyl group is added directly across a C-H bond, can be highly atom-economical. In an ideal catalytic cycle, the only byproduct would be from the deprotonation step (e.g., a molecule of acid or base that is part of the catalytic cycle), leading to a much higher atom economy. wordpress.comchembam.com

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

By designing synthetic pathways that maximize the incorporation of starting materials into the final product, chemists can significantly reduce waste, aligning with the principles of sustainable chemical manufacturing. acs.org

Chemical Reactivity and Mechanistic Studies of 5 Methyl 2 2,2,2 Trifluoroethyl Phenol

Electrophilic Aromatic Substitution Patterns on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of these reactions are heavily influenced by the substituents already present on the ring. libretexts.org

The phenolic hydroxyl group is a powerful activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org It donates electron density into the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org This activating effect is complemented by the methyl group at the C5 position, which is also an activating group that donates electron density via an inductive effect and hyperconjugation. libretexts.org

The regiochemical outcome of electrophilic substitution is determined by the directing effects of the existing substituents.

Hydroxyl (-OH) group: As a strong resonance donor, it is a powerful ortho, para-director, directing incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org

Methyl (-CH3) group: This group is also an ortho, para-director. libretexts.org

Trifluoroethyl (-CH2CF3) group: As an inductively withdrawing group, it acts as a meta-director.

In 5-Methyl-2-(2,2,2-trifluoroethyl)phenol, the available positions for substitution are C3, C4, and C6. The directing influences on these positions are summarized below.

| Position for Substitution | Directing Influence from -OH (at C1) | Directing Influence from -CH2CF3 (at C2) | Directing Influence from -CH3 (at C5) | Overall Effect |

| C6 | ortho (Activating) | meta (Activating) | Strongly Favored | |

| C4 | para (Activating) | ortho (Activating) | Strongly Favored | |

| C3 | meta (Deactivating) | ortho (Deactivating) | meta (Activating) | Disfavored |

As indicated in the table, the powerful ortho, para-directing nature of the hydroxyl group, reinforced by the methyl group, strongly favors substitution at the C4 and C6 positions. Substitution at C3 is electronically disfavored.

Steric hindrance also plays a crucial role. The trifluoroethyl group is sterically bulkier than a methyl group. mdpi.com This steric bulk at the C2 position will hinder the approach of an electrophile to the adjacent C3 position, further disfavoring substitution there. It may also slightly disfavor substitution at the C6 position compared to the more accessible C4 position, potentially leading to a preference for substitution at C4. The final product distribution between C4 and C6 would depend on the specific electrophile and reaction conditions.

Nucleophilic Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for nucleophilic reactions, most notably to form ethers and esters.

The hydroxyl group of this compound can readily undergo etherification and esterification, which are common transformations for phenols.

Etherification: The formation of an ether typically proceeds via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide through an SN2 mechanism. The electronic nature of the ring substituents has a minimal effect on the inherent reactivity of the phenoxide ion in this context.

Esterification: Esters can be formed through several methods. The Fischer esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis, is generally inefficient for phenols. masterorganicchemistry.com More common and effective methods include reacting the phenol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine. researchgate.net These reactions are typically high-yielding.

The table below outlines representative etherification and esterification reactions.

| Reaction Type | Reagents | Product Type | General Conditions |

| Etherification | 1. Base (e.g., NaOH, K2CO3) 2. Alkyl Halide (R-X) | Alkyl aryl ether | Base deprotonates phenol, followed by nucleophilic attack on R-X. ufl.edu |

| Esterification | Acyl Chloride (RCOCl) | Aryl ester | Typically run in the presence of a non-nucleophilic base (e.g., pyridine). |

| Esterification | Acid Anhydride ((RCO)2O) | Aryl ester | Can be performed with or without a catalyst, sometimes requiring heat. researchgate.net |

The hydroxyl group of this compound can be deprotonated to form a phenoxide anion. This anion is a hard oxygen donor and can act as a ligand, coordinating to a wide variety of metal ions to form stable metal complexes. xisdxjxsu.asiaresearchgate.net The formation of such complexes is a fundamental aspect of coordination chemistry.

The phenoxide can act as a monodentate ligand, binding to a metal center through the oxygen atom. The specific coordination number and geometry of the resulting complex depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. The substituents on the aromatic ring can influence the electronic properties of the phenoxide ligand and, consequently, the stability and reactivity of the metal complex. The electron-withdrawing trifluoroethyl group would decrease the basicity of the phenoxide oxygen, potentially affecting the strength of the metal-ligand bond.

| Metal Ion Examples | Potential Coordination Mode | Resulting Complex Type |

| Alkali Metals (e.g., Na+, K+) | Ionic bonding | Metal Phenoxide Salt |

| Main Group Metals (e.g., Al3+, Mg2+) | Covalent/Ionic bonding | Metal Chelate/Complex |

| Transition Metals (e.g., Fe3+, Cu2+, Co2+) | Coordinate covalent bonding | Transition Metal Complex rsc.org |

Transformations of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is generally characterized by high chemical and thermal stability due to the strength of the carbon-fluorine bonds. mdpi.com However, transformations involving this group are possible under specific conditions.

Research on other trifluoromethylphenols (TFMPs) has shown that defluorination can occur. rsc.org A key study demonstrated that in aqueous environments, the deprotonated phenolate (B1203915) form of ortho- and para-trifluoromethylphenols can promote the cleavage of a C-F bond. rsc.org This process leads to the formation of a dearomatized quinone difluoromethide intermediate. rsc.org It is plausible that this compound could undergo a similar transformation at the benzylic carbon under basic conditions, although the reaction would involve the C-C bond to the CF3 group rather than a direct C-F bond on the ring.

The benzylic methylene (B1212753) (-CH2-) group adjacent to the aromatic ring could also be a site for reactivity, such as radical halogenation or oxidation. However, these reactions would likely require harsh conditions that could also affect the methyl and hydroxyl groups, leading to challenges in selectivity. For instance, phenols are themselves susceptible to oxidation. libretexts.org

The table below summarizes findings from a study on the transformation of related trifluoromethylphenols, which provides insight into potential reactivity.

| Compound Class | Reaction Condition | Key Transformation | Mechanism Insight | Reference |

| Trifluoromethylphenols (TFMPs) | Aqueous, basic pH | Spontaneous defluorination | Deprotonated phenolate promotes C-F bond cleavage, forming fluoride (B91410) ions and benzoyl fluoride intermediates. | rsc.org |

This reactivity highlights a potential degradation pathway for molecules containing both a phenolic hydroxyl and a trifluoromethyl group, which is initiated by the electronic interplay between these two functionalities. rsc.org

Stability and Reactivity of the C-CF₃ Linkage

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to the trifluoromethyl group, and by extension, the 2,2,2-trifluoroethyl group. The C-CF₃ linkage within the trifluoroethyl substituent is exceptionally robust and generally resistant to cleavage under typical organic reaction conditions. This stability is a hallmark of many fluorinated organic compounds.

The stability of the C-F bond is attributed to the large difference in electronegativity between carbon and fluorine, resulting in a highly polarized and strong bond. The bond dissociation energy of a C-F bond is significantly higher than that of other carbon-halogen bonds.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~285 |

| C-I | ~210 |

Note: The data in this table represents typical bond dissociation energies and serves for comparative purposes.

The methylene (-CH₂-) spacer between the aromatic ring and the trifluoromethyl group in this compound isolates the C-CF₃ bond from the direct electronic effects of the aromatic system. This separation makes direct nucleophilic or electrophilic attack on the CF₃ group highly unlikely.

Potential for Further Fluorination or Defluorination Reactions

Given the high stability of the C-F bonds in the trifluoromethyl group, further fluorination of this moiety is not a feasible reaction under standard chemical conditions. The carbon atom is already in a high oxidation state and sterically hindered by the three fluorine atoms.

Defluorination, while challenging, could be envisioned under harsh conditions. For instance, reaction with strong reducing agents or under certain reductive electrochemical conditions might lead to the cleavage of C-F bonds. However, such reactions are not common and would likely require forcing conditions that might also affect other functional groups in the molecule.

One potential pathway for defluorination, observed in related trifluoromethyl-substituted phenols, is a base-mediated hydrolysis, which proceeds through an elimination-addition mechanism. vanderbilt.edusarthaks.combenthamdirect.combyjus.com For this compound, a strong base could potentially abstract a proton from the methylene group, followed by elimination of a fluoride ion. However, the acidity of these protons is significantly lower than that of the phenolic proton, making this a less probable pathway under moderate conditions.

| Reaction Type | Plausible Conditions | Predicted Outcome for this compound |

|---|---|---|

| Further Fluorination | Electrophilic or Nucleophilic Fluorinating Agents | Highly unlikely due to the stability of the CF₃ group. |

| Defluorination | Strong reducing agents (e.g., dissolving metal reduction) | Possible under harsh conditions, but likely non-selective. |

| Base-mediated Hydrolysis | Concentrated strong base, high temperature | Potential for slow defluorination, but likely to be a minor pathway. |

Note: The predicted outcomes in this table are based on general principles and reactivity of analogous compounds.

Oxidative and Reductive Transformations

The phenolic moiety is susceptible to both oxidation and reduction, and the substituents on the aromatic ring will modulate this reactivity.

Pathways under Controlled Oxidation Conditions

Phenols are readily oxidized, and the 2,2,2-trifluoroethyl group, being strongly electron-withdrawing, will make the phenol more resistant to oxidation compared to unsubstituted phenol. vanderbilt.edu However, under controlled conditions, several transformations can be expected.

Oxidation of the phenolic hydroxyl group is a common reaction. With mild oxidizing agents, phenoxy radicals can be formed. In the absence of trapping agents, these radicals can couple to form dimeric or polymeric products. With stronger oxidizing agents, phenols can be oxidized to quinones. libretexts.org For this compound, oxidation could potentially lead to a substituted benzoquinone. The position of the substituents would direct the regiochemistry of the quinone formation.

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Fremy's salt [(KSO₃)₂NO] | Substituted 1,4-benzoquinone |

| Salcomine-O₂ | Substituted 1,4-benzoquinone |

| Chromic acid (H₂CrO₄) | Complex mixture of oxidation products, including quinones and degradation products. |

| m-CPBA | Potential for hydroxylation of the aromatic ring. |

Note: This table presents potential oxidation products based on known reactions of substituted phenols.

Reduction of Aromatic Ring Systems (if applicable)

The reduction of the aromatic ring of a phenol is a thermodynamically unfavorable process due to the loss of aromatic stabilization. This transformation typically requires high pressures of hydrogen gas and a potent catalyst, such as rhodium or ruthenium on a carbon support. Under such conditions, the aromatic ring can be hydrogenated to the corresponding cyclohexanol (B46403) derivative.

The electron-withdrawing nature of the 2,2,2-trifluoroethyl group might make the aromatic ring slightly more susceptible to reduction compared to electron-rich phenols, but the reaction would still be challenging. The phenolic hydroxyl group can sometimes poison certain catalysts, necessitating the use of specific catalyst systems.

| Reaction Conditions | Expected Product |

|---|---|

| H₂, High Pressure, Rh/C or Ru/C | 5-Methyl-2-(2,2,2-trifluoroethyl)cyclohexanol |

| Birch Reduction (Na/NH₃, EtOH) | Likely to proceed with dearomatization, but the regioselectivity would be influenced by the substituents. |

Note: The expected products in this table are based on standard reduction methodologies for substituted phenols.

Derivatization and Analogue Design Strategies

Synthesis of Phenolic Ethers and Esters of 5-Methyl-2-(2,2,2-trifluoroethyl)phenol

The phenolic hydroxyl group is a primary site for derivatization, readily undergoing conversion to ethers and esters. These reactions mask the polar hydroxyl group, altering properties such as lipophilicity and hydrogen bonding capacity.

One of the most common methods for synthesizing phenolic ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol (B47542) with a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide. wikipedia.org For this compound, this two-step process allows for the introduction of a wide variety of alkyl or aryl groups. google.com

Esterification is another key derivatization strategy. Phenols can be acylated using acid chlorides or anhydrides in the presence of a base, or through direct reaction with carboxylic acids under dehydrating conditions. These methods yield phenolic esters, which can serve as prodrugs or provide alternative interaction profiles with biological targets.

| Derivative Name | Derivative Type | General Synthetic Method | Reactants |

|---|---|---|---|

| 1-Methoxy-5-methyl-2-(2,2,2-trifluoroethyl)benzene | Ether | Williamson Ether Synthesis | This compound, Sodium Hydride, Methyl Iodide |

| 1-Ethoxy-5-methyl-2-(2,2,2-trifluoroethyl)benzene | Ether | Williamson Ether Synthesis | This compound, Potassium Carbonate, Ethyl Bromide |

| 5-Methyl-2-(2,2,2-trifluoroethyl)phenyl acetate | Ester | Acylation | This compound, Acetyl Chloride, Pyridine |

| 5-Methyl-2-(2,2,2-trifluoroethyl)phenyl benzoate | Ester | Acylation | This compound, Benzoyl Chloride, Triethylamine |

Modification of the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can significantly alter the electronic and steric properties of the molecule.

The existing substituents on the aromatic ring—hydroxyl (strongly activating, ortho-, para-directing), methyl (weakly activating, ortho-, para-directing), and 2,2,2-trifluoroethyl (deactivating, meta-directing)—collectively influence the regioselectivity of electrophilic substitution. The powerful directing effect of the hydroxyl group typically governs the position of incoming electrophiles.

Halogenation: Direct bromination or chlorination, often using a Lewis acid catalyst, would be expected to occur at the positions ortho and para to the hydroxyl group. Given that the C2 and C5 positions are already substituted, substitution would likely be directed to the C4 and C6 positions.

Nitration: The introduction of a nitro group (NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This process forms the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For activated rings like phenols, nitric acid alone may be sufficient for the reaction to proceed. masterorganicchemistry.com The resulting nitrophenol derivatives are valuable intermediates for further synthesis, as the nitro group can be reduced to an amine.

| Reaction | Expected Major Product(s) | Reagents | Governing Substituent Effect |

|---|---|---|---|

| Bromination | 4-Bromo-5-methyl-2-(2,2,2-trifluoroethyl)phenol | Br₂, FeBr₃ | Ortho-, para-directing -OH group |

| Chlorination | 4-Chloro-5-methyl-2-(2,2,2-trifluoroethyl)phenol | Cl₂, AlCl₃ | Ortho-, para-directing -OH group |

| Nitration | 4-Nitro-5-methyl-2-(2,2,2-trifluoroethyl)phenol | HNO₃, H₂SO₄ | Ortho-, para-directing -OH group |

Further functionalization can be achieved by introducing carbonyl groups via Friedel-Crafts acylation, although the strongly activating hydroxyl group can complicate this reaction, often requiring protection prior to acylation. Alternatively, building heterocyclic systems onto the phenolic core can lead to novel scaffolds. For instance, condensation reactions involving the phenolic hydroxyl group and an adjacent, newly introduced functional group can lead to the formation of benzofuran (B130515) or other heterocyclic rings.

Design and Synthesis of Structurally Related Trifluoroethyl-Phenolic Analogues

The design of analogues is a cornerstone of medicinal chemistry, aimed at systematically probing the molecular interactions that govern a compound's activity.

Structure-Activity Relationship (SAR) studies involve the synthesis of a series of related compounds to determine which structural features are critical for activity. nih.govkcl.ac.uk For this compound, SAR studies would focus on how molecular interactions are affected by modifying each substituent.

Varying the Alkyl Group: Replacing the C5-methyl group with other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) would probe the steric tolerance of a potential binding pocket.

Positional Isomerism: Synthesizing isomers where the methyl and trifluoroethyl groups are at different positions on the phenol ring would help to map the required spatial arrangement of these functional groups for optimal interaction.

Modifying the Fluoroalkyl Chain: Altering the length or degree of fluorination of the ethyl chain (e.g., trifluoromethyl, pentafluoroethyl) could modulate electronic effects and lipophilicity.

These studies are crucial for building a comprehensive understanding of the molecule's interaction profile. nih.gov

Bioisosteric replacement is a strategy used to create new molecules with similar biological properties by substituting an atom or group with another that has broadly similar physicochemical characteristics. cambridgemedchemconsulting.com This can alter pharmacokinetics or modify activity. cambridgemedchemconsulting.com

Trifluoromethyl vs. Nitro Group: The trifluoromethyl group is sometimes considered a bioisostere of the aliphatic nitro group. acs.orgnih.govelsevierpure.com Synthesizing an analogue where the 2-(2,2,2-trifluoroethyl) group is replaced by a 2-nitroethyl group could help determine the importance of the specific electronic and steric properties of the CF₃ moiety.

Hydroxyl Group Bioisosteres: The phenolic hydroxyl group could be replaced with other hydrogen bond donors/acceptors like an amino group (-NH₂) or a thiol (-SH). Replacing it with a fluorine atom is another common bioisosteric replacement used to block metabolic oxidation and alter lipophilicity. chemrxiv.org

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Resulting Analogue Name |

|---|---|---|---|

| -OH (hydroxyl) | -F (fluoro) | Block metabolism, increase lipophilicity. chemrxiv.org | 1-Fluoro-5-methyl-2-(2,2,2-trifluoroethyl)benzene |

| -OH (hydroxyl) | -NH₂ (amino) | Alter hydrogen bonding potential. | 5-Methyl-2-(2,2,2-trifluoroethyl)aniline |

| -CH₃ (methyl) | -Cl (chloro) | Similar size, different electronics. | 5-Chloro-2-(2,2,2-trifluoroethyl)phenol |

| -CH₂CF₃ (trifluoroethyl) | -CH₂NO₂ (nitroethyl) | Compare electronic and steric effects. acs.org | 5-Methyl-2-(2-nitroethyl)phenol |

Polymerization and Macromolecular Derivatization (Excluding Material Properties of Polymers)

The strategic derivatization of this compound allows for its integration into macromolecular structures. This process leverages the inherent reactivity of its phenolic hydroxyl group and aromatic ring, enabling its function as a building block for polymers with tailored functionalities. The presence of the trifluoroethyl and methyl groups on the phenol ring introduces unique electronic and steric influences that can be exploited in polymer synthesis.

Incorporation into Monomeric Units

The transformation of this compound into a polymerizable monomer is a critical first step for its inclusion in a polymer chain. This typically involves the chemical modification of the phenolic hydroxyl group to introduce a reactive moiety capable of undergoing polymerization. Common strategies include esterification or etherification reactions to append functionalities such as vinyl, allyl, acrylate (B77674), or methacrylate (B99206) groups.

For instance, the reaction of this compound with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding acrylate or methacrylate monomer. The general reaction scheme for the synthesis of such a monomer is depicted below:

| Reactant 1 | Reactant 2 | Product (Monomer) |

| This compound | Acryloyl Chloride | 5-Methyl-2-(2,2,2-trifluoroethyl)phenyl acrylate |

| This compound | Methacryloyl Chloride | 5-Methyl-2-(2,2,2-trifluoroethyl)phenyl methacrylate |

These newly synthesized monomers can then participate in various polymerization reactions, such as free-radical polymerization, to form polymers with the 5-Methyl-2-(2,2,2-trifluoroethyl)phenoxy group as a pendant side chain.

Another approach involves converting the phenol into a vinyl ether monomer. This can be achieved through reactions such as the Williamson ether synthesis with a vinyl-containing electrophile or through transition metal-catalyzed vinylation reactions.

Role as a Functional Group in Polymer Synthesis

When incorporated into a polymer, the this compound moiety acts as a significant functional group that influences the polymerization process and the resulting polymer's chemical characteristics. The trifluoromethyl group, being strongly electron-withdrawing, can affect the reactivity of the monomer. For example, in the case of acrylate or methacrylate monomers, the electron-withdrawing nature of the trifluoroethylphenyl group can influence the electron density of the double bond, which in turn can affect its reactivity in copolymerization reactions.

The steric bulk of the 2-(2,2,2-trifluoroethyl) and 5-methyl substituents on the aromatic ring can also play a role in the polymerization kinetics. This steric hindrance may influence the rate of polymerization and the tacticity of the resulting polymer chain.

Furthermore, the phenolic precursor itself can be used in condensation polymerizations. For example, it could potentially be used as a comonomer in the synthesis of polyesters or polycarbonates, reacting with dicarboxylic acids or phosgene (B1210022) derivatives, respectively. In such cases, the hydroxyl group of the phenol is directly incorporated into the polymer backbone.

The presence of the fluorinated side group is of particular interest in polymer synthesis. Fluorinated polymers are known for their unique properties, and the incorporation of the trifluoroethyl group via this phenol derivative provides a method for introducing fluorine into a polymer structure. The table below summarizes the potential roles of the functional groups of this compound in polymer synthesis.

| Functional Group | Potential Role in Polymer Synthesis |

| Phenolic Hydroxyl Group | Primary site for modification to introduce polymerizable groups (e.g., acrylates, methacrylates, vinyl ethers). Can also participate directly in condensation polymerizations (e.g., polyesters). |

| 2,2,2-Trifluoroethyl Group | Influences monomer reactivity through its strong electron-withdrawing effects. Introduces fluorine into the polymer structure. |

| Methyl Group | Contributes to the steric environment around the reactive site, potentially affecting polymerization kinetics and polymer tacticity. |

| Aromatic Ring | Provides a rigid structural component and can be a site for further functionalization. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methyl-2-(2,2,2-trifluoroethyl)phenol at the atomic level. These computational methods provide a framework for examining the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), the electronic structure and energy of the molecule can be accurately determined. researchgate.netresearchgate.net These studies typically involve the calculation of key geometric parameters, including bond lengths and angles, as well as the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps.

The presence of the electron-withdrawing trifluoroethyl group and the electron-donating methyl and hydroxyl groups on the phenol (B47542) ring creates a complex electronic environment. DFT calculations help in quantifying the effects of these substituents on the aromatic system.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-O (hydroxyl) | 1.365 |

| O-H (hydroxyl) | 0.962 |

| C-C (aromatic) | 1.390 - 1.405 |

| C-C (ethyl bridge) | 1.510 |

| C-F | 1.345 |

| Bond Angles (degrees) | |

| C-O-H | 109.5 |

| C-C-C (aromatic) | 119.0 - 121.0 |

| F-C-F | 107.5 |

| Mulliken Atomic Charges (e) | |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.45 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar phenolic compounds. Actual values would be derived from specific computational chemistry software outputs.

Conformational Analysis and Energy Minima

The rotational freedom around the single bond connecting the trifluoroethyl group to the phenol ring necessitates a thorough conformational analysis to identify the most stable structures. Computational methods are employed to rotate this bond and calculate the potential energy at each increment, thereby mapping the potential energy surface.

Prediction of Spectroscopic Parameters (Beyond Basic Identification)

Computational chemistry extends beyond structural and electronic properties to the prediction of various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and can often provide assignments for complex spectral features.

Advanced NMR Chemical Shift Calculations (e.g., ¹H, ¹³C, ¹⁹F NMR)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemical calculations. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net

These calculations are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. The electron-withdrawing nature of the trifluoroethyl group is expected to significantly influence the chemical shifts of nearby nuclei, particularly the aromatic protons and carbons, as well as producing a characteristic signal in the ¹⁹F NMR spectrum. pdx.edulibretexts.org

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Aromatic Protons | 6.8 - 7.2 |

| Methyl Protons | 2.3 |

| Methylene (B1212753) Protons (-CH₂-) | 3.1 |

| Hydroxyl Proton | 5.5 |

| ¹³C NMR | |

| Aromatic Carbons | 115 - 155 |

| Methyl Carbon | 20 |

| Methylene Carbon (-CH₂-) | 35 |

| Trifluoromethyl Carbon (-CF₃) | 125 (quartet) |

| ¹⁹F NMR |

Note: These are representative chemical shift values. Actual predicted values depend on the level of theory, basis set, and solvent model used in the calculation.

Vibrational Spectroscopy (IR, Raman) Assignment through Computational Modeling

Computational modeling is instrumental in the analysis of vibrational spectra, such as Infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. esisresearch.orgijaemr.com

These calculated frequencies often have a systematic overestimation compared to experimental values, which can be corrected using empirical scaling factors. More importantly, the calculations provide a detailed description of the atomic motions associated with each vibrational mode, allowing for a definitive assignment of the absorption bands observed in experimental IR and Raman spectra. Key vibrational modes for this compound would include the O-H stretch, aromatic C-H stretches, C-F stretches, and various ring deformation modes.

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3600 |

| Aromatic C-H Stretch | 3050 - 3100 |

| C-H Stretch (Methyl) | 2920, 2850 |

| C-F Stretch | 1100 - 1300 |

| C-O Stretch (Phenolic) | 1250 |

Note: These frequencies are illustrative and are typically scaled to improve agreement with experimental data.

Electronic Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. researchgate.netsemanticscholar.org By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum can be predicted.

These calculations also provide information about the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions, and the orbitals involved. For this compound, the electronic spectrum is expected to be influenced by the interplay of the substituent effects on the phenol chromophore. Similarly, calculations can be performed on the optimized geometry of the first excited state to predict fluorescence emission spectra.

Table 4: Illustrative Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 275 | 0.02 |

Note: The accuracy of TD-DFT predictions can vary, and the inclusion of solvent effects is often crucial for comparison with experimental solution-phase spectra.

Reaction Mechanism Elucidation via Computational Chemistry

Following a comprehensive search of scientific literature, no specific studies detailing the computational elucidation of reaction mechanisms for this compound were identified. General computational chemistry principles suggest that reactions involving this molecule, such as electrophilic aromatic substitution or reactions at the hydroxyl group, could be modeled. However, specific research findings are not publicly available.

Transition State Characterization for Key Transformations

No published research was found that specifically characterizes the transition states for key chemical transformations involving this compound. Such characterizations are crucial for understanding reaction kinetics and pathways, but this level of computational detail is not available for this particular compound in the reviewed literature.

Reaction Coordinate Analysis and Energy Barriers

There is no available information from reaction coordinate analyses or calculations of energy barriers for reactions involving this compound. This type of analysis would provide insight into the thermodynamics and kinetics of potential reactions, but has not been reported for this molecule.

Molecular Dynamics Simulations

No literature was found describing molecular dynamics simulations specifically focused on the reactivity or interactions of this compound. While simulations have been conducted on related molecules like 2,2,2-trifluoroethanol (B45653) to understand its effects on peptide structures, this research does not extend to the specific phenol derivative requested. nih.gov

Advanced Analytical Methodologies for Characterization and Detection

High-Resolution Mass Spectrometry for Metabolite Identification and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying metabolites and quantifying compounds at trace levels. For a compound like 5-Methyl-2-(2,2,2-trifluoroethyl)phenol, HRMS would provide a high-accuracy mass measurement of the molecular ion, allowing for the determination of its elemental composition. This is fundamental in distinguishing it from other isobaric compounds in complex matrices such as biological fluids or environmental samples.

In metabolite identification studies, HRMS coupled with liquid chromatography (LC-HRMS) is used to detect potential biotransformation products. Data processing techniques like mass defect filtering, which leverages the difference between a compound's exact mass and its nominal mass, are employed to find metabolites related to a parent drug. For this compound, this would involve searching for mass shifts corresponding to metabolic reactions like hydroxylation, glucuronidation, or sulfation. Tandem mass spectrometry (HRMS/MS) would then be used to fragment the metabolite ions, providing structural information to pinpoint the location of metabolic modifications. However, no specific metabolite profiling studies for this compound were found.

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques (e.g., 2D NMR, ¹⁹F NMR applications)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of novel compounds.

Elucidation of Complex Molecular Structures

For this compound, a suite of NMR experiments would be required for full structural elucidation.

¹H NMR: Would show distinct signals for the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the trifluoroethyl group, and the phenolic hydroxyl proton. The coupling patterns between the aromatic protons would confirm their substitution pattern on the ring.

¹³C NMR: Would identify all unique carbon atoms in the molecule.

¹⁹F NMR: This is particularly important for fluorinated compounds. It would show a single signal for the -CF₃ group. The coupling of this signal to the adjacent methylene (-CH₂-) protons (a triplet in the ¹⁹F spectrum and a quartet in the ¹¹H spectrum) would be definitive proof of the 2,2,2-trifluoroethyl moiety. The chemical shift of the -CF₃ group is sensitive to the electronic environment, providing a unique spectral fingerprint. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) would show correlations between coupled protons, for example, between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the relative positions of the methyl and trifluoroethyl substituents on the phenol (B47542) ring.

No published NMR spectral data specifically for this compound could be located.

Monitoring Reaction Progress and Purity

NMR is also a powerful tool for monitoring the progress of a chemical reaction that synthesizes this compound. By taking aliquots from the reaction mixture over time, ¹H or ¹⁹F NMR can be used to observe the disappearance of starting material signals and the appearance of product signals. The ratio of the integrals of these signals provides a quantitative measure of the reaction's conversion. After purification, NMR is used to assess the purity of the final compound, as the presence of signals from residual solvents or synthetic byproducts can be readily detected.

Chromatographic Methods with Specialized Detectors

Chromatographic techniques are essential for separating the target analyte from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Phenols can be challenging to analyze directly by GC due to their polarity, which can cause poor peak shape (tailing) and interaction with the GC column. To overcome this, a derivatization step is often employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester. mdpi.com

For this compound, a common strategy would be silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether. mdpi.combrjac.com.br This derivative would exhibit improved chromatographic behavior. The resulting TMS-derivatized compound would then be analyzed by GC-MS, where the mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data. The electron ionization (EI) mass spectrum would be expected to show a characteristic molecular ion and fragmentation pattern useful for identification. No specific derivatization protocols or mass spectra for this compound are available in the searched literature.

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of phenolic compounds. epa.govmdpi.com A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol.

While standard UV detection is common, specialized detectors can offer enhanced sensitivity and selectivity.

Fluorescence Detection: Phenolic compounds often exhibit native fluorescence. An HPLC system with a fluorescence detector could be used to detect this compound at low concentrations by selecting appropriate excitation and emission wavelengths. This method is generally more sensitive and selective than UV detection.

Electrochemical Detection (ECD): The phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential. An HPLC system equipped with an ECD can provide highly sensitive and selective detection for phenols. The applied potential can be optimized to maximize the signal for the target analyte while minimizing interferences from other compounds in the sample.

Specific HPLC methods, including column type, mobile phase composition, and detector settings for the analysis of this compound, have not been reported in the available literature.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC), such as faster separations, reduced solvent consumption, and lower environmental impact. selvita.comwikipedia.org The use of supercritical carbon dioxide as the primary mobile phase, often with an organic modifier like methanol, provides a low-viscosity medium that allows for high flow rates and efficient separations. selvita.comresearchgate.net

For a chiral molecule like this compound, which possesses a stereocenter at the carbon bearing the trifluoroethyl group, SFC would be an ideal method for enantiomeric separation. The separation would typically be performed on a chiral stationary phase (CSP), with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being the most commonly used for a wide range of compounds. researchgate.net The fluorinated nature of this compound might also make fluorinated CSPs a suitable option, as they can exhibit unique interactions with halogenated analytes. researchgate.net

The development of an SFC method for the chiral separation of this compound would involve screening various CSPs and optimizing the mobile phase composition. The addition of small amounts of additives to the mobile phase can significantly improve peak shape and enantioselectivity. europeanpharmaceuticalreview.com Given the acidic nature of the phenolic hydroxyl group, a basic additive might be employed to improve chromatographic performance.

The conditions for a hypothetical SFC chiral separation of this compound are outlined in the table below, based on typical parameters for similar analyses.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | Broad applicability for chiral separations. researchgate.net |

| Mobile Phase | Supercritical CO2 with a polar organic modifier (e.g., 5-40% Methanol) | CO2 is the primary supercritical fluid; modifier adjusts polarity. researchgate.net |

| Flow Rate | 2-5 mL/min | Higher flow rates than HPLC due to low mobile phase viscosity. selvita.com |

| Back Pressure | 100-200 bar | Maintains the supercritical state of CO2. |

| Temperature | 30-50 °C | Affects solubility and selectivity. |

| Additive | Basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) | Improves peak shape and selectivity for ionizable compounds. europeanpharmaceuticalreview.com |

X-ray Crystallography for Solid-State Structure Determination

For a crystal of this compound to be suitable for X-ray diffraction, it would need to be of sufficient size and quality. The resulting crystal structure would likely reveal a network of intermolecular hydrogen bonds involving the phenolic hydroxyl group, a common feature in the crystal packing of phenols. The presence of the trifluoroethyl group would also influence the crystal packing through dipole-dipole interactions and potentially weak hydrogen bonds involving the fluorine atoms.

The expected crystallographic parameters for a substituted phenol are presented in the table below, based on data for analogous compounds.

| Crystallographic Parameter | Expected Value/System | Basis of Expectation |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for simple organic molecules. cambridge.org |

| Space Group | P21/c or similar | Frequently observed for substituted phenols. |

| Molecules per unit cell (Z) | 2 or 4 | Typical for small organic molecules. cambridge.org |

| Key Intermolecular Interactions | O-H···O hydrogen bonding | Characteristic of phenols. |

Electrochemical Analysis and Redox Properties

Electrochemical analysis provides valuable insights into the redox behavior of molecules, including their oxidation and reduction potentials. For a phenolic compound like this compound, the primary electrochemical process of interest is its oxidation. The electrochemical oxidation of phenols typically proceeds via a one-electron, one-proton transfer to form a phenoxy radical. uc.pt This radical can then undergo further reactions, such as dimerization or further oxidation to form quinone-like species. uc.ptresearchgate.net

Cyclic voltammetry would be a suitable technique to study the redox properties of this compound. A typical experiment would involve scanning the potential of a working electrode in a solution containing this compound and a supporting electrolyte. The resulting voltammogram would show an oxidation peak corresponding to the formation of the phenoxy radical. The position of this peak provides information about the oxidation potential. The reversibility of this process can also be assessed from the voltammogram. For many phenols, the initial oxidation is irreversible due to the high reactivity of the resulting phenoxy radical. uc.pt

The expected redox behavior and representative electrochemical data for substituted phenols are summarized in the table below.

| Compound | Oxidation Potential (V vs. reference electrode) | Influence of Substituent |

|---|---|---|

| Phenol | ~ +0.65 | Baseline for comparison. uc.pt |

| p-Cresol (B1678582) (4-methylphenol) | Lower than phenol | Electron-donating methyl group facilitates oxidation. researchgate.net |

| p-Chlorophenol | Higher than phenol | Electron-withdrawing chloro group hinders oxidation. |

| This compound | Expected to be higher than p-cresol | The electron-withdrawing trifluoroethyl group will likely have a dominant effect. |

Biological Activity Studies Mechanistic and in Vitro Focus Only

Investigation of Molecular Target Interactions (e.g., Enzyme Binding, Receptor Affinity)

While no direct studies on 5-Methyl-2-(2,2,2-trifluoroethyl)phenol are available, the biological activity of phenolic compounds is often dictated by the nature and position of their substituents.

In Vitro Enzyme Inhibition Assays

The methyl group (-CH3), being electron-donating, can also modulate the electronic environment of the phenol (B47542) and provide steric bulk that may influence binding specificity. The relative positions of the hydroxyl, methyl, and trifluoroethyl groups on the phenol ring would be critical in determining which enzymes it might inhibit.

Table 1: Potential Enzyme Inhibition Profile Based on Structural Analogs

| Enzyme Class | Potential Interaction | Rationale |

|---|---|---|

| Oxidoreductases | Potential Substrate or Inhibitor | Phenolic rings are often substrates for oxidative enzymes. The trifluoromethyl group could enhance binding affinity. |

| Hydrolases | Potential Inhibitor | The lipophilicity conferred by the trifluoromethyl and methyl groups may favor binding to hydrophobic pockets in enzyme active sites. |

Receptor Binding Studies at the Molecular Level

Similarly, no receptor binding studies have been published for this compound. The lipophilicity and electronic nature of the substituents would be key determinants of its potential to interact with various receptors. The trifluoromethyl group often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with intracellular receptors.

Cell-Based Assays for Mechanistic Pathway Elucidation (Excluding human clinical outcomes)

Cell-based assays for phenolic compounds often reveal effects on cellular proliferation, viability, and signaling pathways.

Induction of Specific Cellular Responses (e.g., apoptosis, differentiation) and their Molecular Pathways (e.g., caspase activation)

Many phenolic compounds have been shown to induce apoptosis in various cell lines. The mechanisms often involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, a family of proteases that execute programmed cell death. Fluorinated compounds, in particular, have been noted for their potential to induce apoptosis. The presence of a trifluoromethyl group can sometimes enhance the pro-apoptotic activity of a parent compound. Should this compound possess such activity, it would likely involve the modulation of pro- and anti-apoptotic proteins and the subsequent activation of caspase cascades.

Structure-Activity Relationship (SAR) Elaboration for Mechanistic Insights

Structure-activity relationship (SAR) studies of phenolic compounds have provided valuable insights into how chemical structure influences biological activity. The key structural features of this compound that would be central to its SAR are:

The Phenolic Hydroxyl Group: This group is often crucial for activity, participating in hydrogen bonding and acting as a proton donor.

The Methyl Group: Its position and electron-donating nature can influence the acidity of the hydroxyl group and provide steric hindrance.

The Trifluoroethyl Group: This group significantly increases lipophilicity and has a strong electron-withdrawing effect, which can profoundly alter the compound's binding properties and metabolic stability.

Table 2: Inferred Structure-Activity Relationships for this compound

| Structural Feature | Influence on Potential Biological Activity |

|---|---|

| Phenolic -OH | Essential for hydrogen bonding with biological targets. |

| 5-Methyl group | Modulates electronic properties and provides steric bulk, potentially influencing selectivity. |

Correlation of Structural Modifications with In Vitro Potency at Molecular Targets

The potency of a phenolic compound at a given molecular target is intrinsically linked to its chemical structure. The interplay of electronic effects, lipophilicity, and steric factors, dictated by the substituents on the phenol ring, governs its binding affinity and subsequent biological response.

The core phenolic moiety is a common feature in a vast array of biologically active molecules, including antioxidants, enzyme inhibitors, and receptor modulators. The hydroxyl group is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for interaction with biological macromolecules.

The introduction of a methyl group at the 5-position of the phenol ring is expected to influence its biological activity in several ways:

Increased Lipophilicity: The methyl group enhances the compound's lipophilicity, which can facilitate its passage through cellular membranes and potentially improve its access to intracellular targets.

Steric Effects: The methyl group can provide a steric hindrance or, conversely, a beneficial hydrophobic interaction within a binding pocket, depending on the specific topology of the target protein.

Electronic Effects: As an electron-donating group, the methyl group can slightly increase the electron density of the aromatic ring, which may modulate the acidity of the phenolic hydroxyl group and its reactivity.

The 2-(2,2,2-trifluoroethyl) group is a significant modification that is anticipated to profoundly impact the compound's biological profile:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. nih.gov This can lead to a longer half-life in in vitro systems.

Electronic Effects: The strong electron-withdrawing nature of the three fluorine atoms can significantly alter the electronic properties of the molecule, influencing the pKa of the phenolic hydroxyl group and its interaction with molecular targets.

Table 1: Predicted Influence of Structural Modifications on In Vitro Potency

| Structural Feature | Predicted Effect on In Vitro Potency | Rationale |

| Phenolic Hydroxyl Group | Essential for activity | Acts as a key hydrogen bond donor and acceptor for target interaction. |

| 5-Methyl Group | Modulatory | Increases lipophilicity and can provide favorable steric interactions. |

| 2-(2,2,2-trifluoroethyl) Group | Potentially enhancing | Significantly increases lipophilicity, enhances metabolic stability, and provides unique electronic properties for binding. mdpi.comnih.gov |

Understanding the Influence of the Trifluoroethyl Group on Bio-recognition

The trifluoroethyl group is not merely a passive substituent; it actively influences how a molecule is recognized by and interacts with biological targets. Its unique properties can lead to enhanced binding affinity and selectivity.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability. nih.gov The trifluoromethyl group, and by extension the trifluoroethyl group, can significantly impact a molecule's conformation and electronic distribution.

The increased lipophilicity imparted by the trifluoroethyl group can drive the partitioning of the molecule into hydrophobic pockets of enzymes or receptors. This hydrophobic effect is a major driving force for ligand-protein binding and can significantly enhance potency. The metabolic stability conferred by the C-F bonds means that the compound is less likely to be inactivated by metabolic enzymes within an in vitro assay system, leading to a more accurate assessment of its intrinsic activity at the target. nih.gov

Metabolic Stability and Biotransformation Pathways (In Vitro Systems Only)

The metabolic fate of a compound is a critical determinant of its biological activity and duration of action. In vitro systems, such as liver microsomes, provide a valuable tool for assessing metabolic stability and identifying potential biotransformation pathways in a controlled environment.

Microsomal Stability and Metabolite Identification in Model Systems

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov An in vitro microsomal stability assay measures the rate at which a compound is metabolized by these enzymes.